HIV-1 Integrase Strand Transfer Inhibition
The 3-phenyl-1H-indole-2-carboxylic acid scaffold serves as the core for a series of HIV-1 integrase strand transfer inhibitors (INSTIs). The unsubstituted indole-2-carboxylic acid (compound 1) inhibits vDNA integration with an IC₅₀ of 32.37 ± 4.51 μM in the in vitro strand-transfer assay [1]. Through systematic C3 optimization incorporating 3-phenyl and extended hydrophobic substituents, the derivative 20a achieved an IC₅₀ of 0.13 μM, representing an approximately 249-fold improvement in potency [2]. The C3-phenyl group is critical for establishing hydrophobic interactions with the integrase active site cavity adjacent to the β4-α2 connector region [2]. The CC₅₀ of the parent indole-2-carboxylic acid scaffold exceeds 80 μM in MT-4 cells, indicating a >2.5-fold selectivity window that can be widened through C3 derivatization [1].
| Evidence Dimension | HIV-1 integrase strand transfer inhibition IC₅₀ |
|---|---|
| Target Compound Data | Parent scaffold indole-2-carboxylic acid (compound 1): IC₅₀ = 32.37 ± 4.51 μM; C3-optimized derivative (20a) building on 3-phenylindole-2-carboxylic acid architecture: IC₅₀ = 0.13 μM |
| Comparator Or Baseline | Unsubstituted indole-2-carboxylic acid lacking C3-phenyl: IC₅₀ = 32.37 ± 4.51 μM; clinical INSTI raltegravir: IC₅₀ = 0.06 ± 0.04 μM |
| Quantified Difference | ~249-fold IC₅₀ improvement from unsubstituted indole-2-carboxylic acid scaffold (32.37 μM) to optimized C3-substituted derivative (0.13 μM); 3-phenyl-1H-indole-2-carboxylic acid provides the essential C3-aryl architecture enabling this optimization trajectory |
| Conditions | In vitro HIV-1 integrase strand-transfer biochemical assay; cytotoxicity assessed in MT-4 cells (CC₅₀) |
Why This Matters
Procurement of the C3-phenyl-substituted scaffold is essential because it provides the requisite aryl hydrophobic contact that enables the >200-fold potency gains achieved through subsequent derivatization; the unsubstituted parent lacks this critical pharmacophoric element.
- [1] Zhang, R.; Chen, G.; Wang, W.; Wang, Y.; Zhang, W.; Chen, T.; Xiong, Q.; Zhao, Y.; Liao, S.; Li, Y.; Yan, G.; Zhou, M. Design, Synthesis and Biological Evaluation of Indole-2-Carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. RSC Advances 2024, 14, 9020–9031. View Source
- [2] Wang, Y.-C.; Zhang, W.-L.; Zhang, R.-H.; Liu, C.-H.; Zhao, Y.-L.; Yan, G.-Y.; Liao, S.-G.; Li, Y.-J.; Zhou, M. The Discovery of Indole-2-Carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules 2023, 28, 8020. View Source
